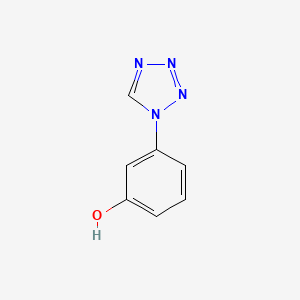

![molecular formula C12H15N3O2S B1300796 Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 147992-86-7](/img/structure/B1300796.png)

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate, is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their molecular structure, spectroscopic properties, and reactivity. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was obtained by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Another example is the synthesis of pyrido[3',2':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives from the interaction of thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in acidic medium . These methods suggest that the synthesis of Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate might also involve similar condensation reactions or interactions with other reagents under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, and Mass spectroscopy . Quantum chemical calculations using density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to evaluate the molecular structure and interactions . These studies provide a detailed understanding of the molecular geometry, electronic transitions, and intra- and intermolecular interactions, which are likely to be similar in Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various reactions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate leads to tricyclic compounds . The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into different substituted compounds have also been studied . These findings suggest that Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate could undergo similar transformations and participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from experimental data and theoretical calculations. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations provide insights into the stability of dimers formed through intermolecular hydrogen bonding . These properties are crucial for understanding the behavior of Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate under different conditions.

Applications De Recherche Scientifique

-

Synthesis of New Fused Pyrano[4,3-b]pyridines

- Field : Organic Chemistry

- Application Summary : This compound has been used as a precursor in the synthesis of new fused pyrano[4,3-b]pyridine derivatives .

- Methods : The synthesis involved reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines .

- Results : The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .

-

Therapeutic Importance of Synthetic Thiophene

- Field : Medicinal Chemistry

- Application Summary : Thiophene and its substituted derivatives, including “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate”, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The synthesized compounds showed a weak antibacterial activity .

-

Microwave-Assisted Three Components Synthesis of New Pyrido[3’,2]

- Field : Organic Chemistry

- Application Summary : Ethyl 3-aminothienopyridine-2-carboxylate was taken as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .

- Methods : The tandem protocol involved the reaction of 3-aminothienopyridine, dimethylformamide-dimethylacetal, and amines .

- Results : The results or outcomes obtained were not specified in the source .

- Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of 4-(Dimethylamino)pyridine as a catalyst .

- Results : The results or outcomes obtained were not specified in the source .

-

Synthesis of Biologically Active Pyranopyridine Derivatives

- Field : Organic Chemistry

- Application Summary : This compound has been used as a precursor in the synthesis of new fused pyrano[4,3-b]pyridine derivatives . These derivatives are known to exhibit a broad spectrum of biological properties .

- Methods : The synthesis involved reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines .

- Results : The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions . The synthesized compounds showed a weak antibacterial activity .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of 4-(Dimethylamino)pyridine as a catalyst .

- Results : The results or outcomes obtained were not specified in the source .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQNWVUBPWKXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358148 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

CAS RN |

147992-86-7 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

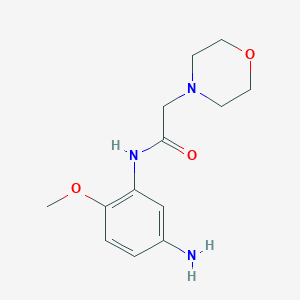

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

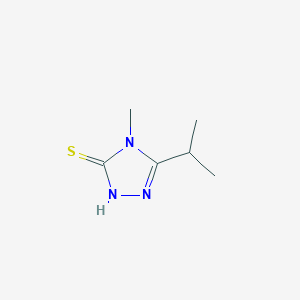

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)